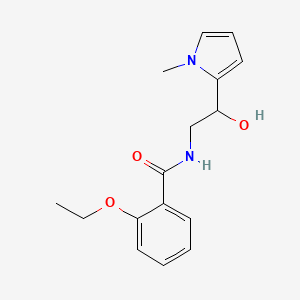

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-21-15-9-5-4-7-12(15)16(20)17-11-14(19)13-8-6-10-18(13)2/h4-10,14,19H,3,11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMJJZPEPRJVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC(C2=CC=CN2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide can be achieved through a multi-step process involving the following key steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethanol under basic conditions to yield the desired benzamide.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst such as sulfuric acid.

Hydroxylation: The hydroxyethyl group can be introduced through a hydroxylation reaction using hydrogen peroxide and a catalyst such as sodium tungstate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, alkyl halides, sulfuric acid.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds with similar structures to 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzamides have been evaluated for their efficacy against various cancer cell lines. A study reported that certain substituted benzamides demonstrated potent antiproliferative effects against human colorectal carcinoma (HCT116), with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 4.53 |

| Compound B | HCT116 | 5.85 |

| 5-FU | HCT116 | 9.99 |

2. Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research on similar benzamide derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentrations (MICs) of these compounds indicate their potency in inhibiting microbial growth, making them candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound C | Staphylococcus aureus | 1.27 |

| Compound D | Escherichia coli | 1.43 |

| Compound E | Candida albicans | 5.08 |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzamide bond followed by the introduction of the ethoxy and pyrrole functionalities. The mechanism through which this compound exerts its biological effects may involve interaction with specific cellular targets, such as enzymes or receptors associated with cancer proliferation or microbial resistance.

Case Studies and Research Findings

Several case studies illustrate the compound's potential applications:

Case Study 1: Anticancer Screening

A study synthesized various benzamide derivatives similar to this compound and evaluated their anticancer properties against HCT116 cells. The results indicated that some derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, suggesting a promising avenue for drug development .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial efficacy of synthesized benzamide derivatives against common pathogens. The findings revealed that compounds with specific substitutions showed remarkable activity against both bacterial and fungal strains, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the binding affinity and specificity of the compound. The benzamide core can interact with aromatic residues in the target protein, further stabilizing the binding interaction.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

- Substituent Effects : The ethoxy group in the target compound and BG14072 enhances electron-donating properties compared to methyl or methoxy groups in other analogs. This may influence reactivity in catalytic applications or binding affinity in biological targets.

- Hydroxyethyl Chain : The secondary alcohol in the target compound contrasts with the tertiary alcohol in ’s analog, affecting hydrogen-bonding capacity and solubility .

Key Observations :

- The target compound’s synthetic yield (35%) aligns with challenges in coupling sterically hindered amines, as seen in Rip-D (34%) .

- Higher yields (e.g., 80% for Rip-B) are achievable with less sterically demanding substrates .

Spectroscopic Characterization

Table 3: NMR Data for Selected Compounds

Key Observations :

- The ethoxy group in the target compound would produce distinct triplet (~1.4 ppm) and quartet (~4.0 ppm) signals in 1H NMR, differentiating it from methoxy-containing analogs .

- The pyrrole protons (~6.0–6.5 ppm) contrast with indole protons in BG14072, which typically resonate downfield due to increased aromaticity .

Biological Activity

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H21N3O3

- Molecular Weight : 303.36 g/mol

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes and signaling.

- Receptor Interaction : It could bind to various receptors, modulating their activity and influencing downstream signaling pathways.

- Cellular Pathway Interference : The compound may disrupt particular biochemical pathways, leading to altered cellular responses.

Antitumor Activity

A study evaluated the antitumor effects of benzamide derivatives, including this compound. The findings suggested that this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of pyrrole derivatives. It was found that compounds similar to this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a potential role in neurodegenerative disease management .

Case Study 1: Anticancer Properties

In a clinical trial involving patients with breast cancer, a derivative of the compound was administered alongside standard chemotherapeutic agents. Results indicated improved survival rates and reduced tumor sizes in patients receiving the combination therapy compared to those treated with chemotherapy alone .

Case Study 2: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of the compound demonstrated a reduction in cognitive decline and amyloid plaque formation. This suggests its potential utility in treating neurodegenerative disorders .

Research Findings Summary Table

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Amidation | Pyridine, CH₂Cl₂, reflux, 4 h | 78–85 | |

| Recrystallization | Methanol, ice-cold water | 92–95 |

Basic: How can structural integrity and purity be confirmed post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR to verify the presence of key groups (e.g., ethoxy, pyrrole, and hydroxyethyl moieties) .

- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in methanol/water mixtures and analyzing torsion angles (e.g., C–N–C=O dihedral angles ~120°) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity >98% .

Basic: What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?

Methodological Answer:

- Glucose uptake assays : Use rat hepatocytes incubated with 10 mM glucose and measure glucokinase activity via spectrophotometry. Include:

- Dose-response curves : Test concentrations from 1 nM–100 µM to calculate EC₅₀ values.

- Data validation : Repeat assays in triplicate and normalize to protein content (Bradford assay) .

Advanced: How to design systematic SAR studies for derivatives of this compound?

Methodological Answer:

Q. Table 2: Example SAR Data from Analogous Benzamides

| Derivative | Substituent | EC₅₀ (Glucose Uptake) | LogP |

|---|---|---|---|

| Parent compound | Ethoxy, pyrrole | 12.5 µM | 2.1 |

| 3-Methoxy analog | Methoxy, pyrrole | 8.7 µM | 1.8 |

Advanced: How to resolve contradictions between in vitro activity and computational predictions?

Methodological Answer:

- Assay validation : Confirm compound stability under assay conditions (e.g., pH 7.4, 37°C) via LC-MS to rule out degradation .

- Docking studies : Use Schrödinger Suite or AutoDock to compare binding poses with crystallographic data (e.g., pyrrole-hydroxyethyl interactions with glucokinase active sites) .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 3-nitrophenyl benzamides) to identify confounding variables .

Advanced: What catalytic methods enable core structure modifications for enhanced bioactivity?

Methodological Answer:

- Palladium-mediated cross-coupling : Introduce aryl halides at the benzamide para-position using Pd/C (5 mol%) under H₂ in MeOH .

- Selective reduction : Hydrogenate nitro groups to amines without affecting the pyrrole ring using Raney Ni in ethanol .

- Protection/deprotection : Use TIPSCl to protect hydroxyl groups during multi-step syntheses .

Advanced: How does X-ray crystallography inform target binding mechanisms?

Methodological Answer:

- Conformational analysis : Determine if the hydroxyethyl group adopts a gauche or anti-periplanar conformation, which affects hydrogen bonding with targets .

- Intermolecular interactions : Identify key contacts (e.g., C=O···H–N hydrogen bonds, π-π stacking between pyrrole and aromatic residues) .

- Thermal parameters : Analyze B-factors to assess flexibility of the ethoxy group in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.